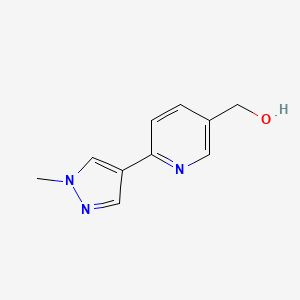

(6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol

Description

Properties

IUPAC Name |

[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-13-6-9(5-12-13)10-3-2-8(7-14)4-11-10/h2-6,14H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGZYVUKTSAWGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 1-methyl-1H-pyrazole-4-carbaldehyde (3.48 g, 31.6 mmol) is dissolved in methanol (25 mL) and treated with sodium borohydride (2.50 g, 66.1 mmol) at 20°C for 3 hours. The exothermic reaction generates vigorous gas evolution, necessitating controlled addition. Post-reduction, the mixture is acidified to pH ~1 with HCl to quench excess borohydride, yielding a white slurry. Basification with saturated potassium carbonate (53.4 wt%) followed by ethyl acetate extraction isolates the product as a light yellow oil in 97% yield .

Critical Parameters:

-

Solvent Choice : Methanol optimizes borohydride solubility and aldehyde reactivity.

-

Stoichiometry : A 2.09:1 molar ratio of NaBH4 to aldehyde ensures complete conversion.

-

Workup : Acidification prevents borate complexation, simplifying isolation.

Copper-Catalyzed Nucleophilic Aromatic Substitution

Copper-mediated coupling between halopyridines and 1-methylpyrazole enables modular synthesis. This method is favored for its compatibility with electron-deficient pyridine rings.

Optimization of Coupling Conditions

A mixture of (6-chloropyridin-3-yl)methanol (227 mg, 1.58 mmol), pyrazole (411 mg, 6.04 mmol), copper(I) iodide (65 mg), and trans-N,N'-dimethylcyclohexane-1,2-diamine (92 mg) in dimethylacetamide undergoes heating at 110°C for 44 hours. Chromatographic purification affords the product in 95% yield , albeit with 10% pyrazole contamination.

Comparative Data:

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| CuI/DMCDA | 110 | 44 | 95 |

| K2CO3 (neat) | 150 | 31 | <30 |

DMCDA (dimethylcyclohexane-1,2-diamine) enhances catalytic turnover by stabilizing Cu(I) intermediates.

Chlorination-Hydrolysis Functional Group Interconversion

Sequential chlorination and hydrolysis offer an alternative pathway, particularly for alcohol-protected intermediates.

Thionyl Chloride-Mediated Chlorination

Treating (6-(1H-pyrazol-1-yl)pyridin-3-yl)methanol (10.5 g, 59.9 mmol) with SOCl2 (36 g) in dichloromethane at 20°C for 12–18 hours produces the corresponding chloromethyl derivative in 95% yield . Subsequent hydrolysis under basic conditions regenerates the alcohol, though this step introduces yield losses (~5–10%) due to over-oxidation side reactions.

Palladium-Catalyzed Cross-Coupling Approaches

Stille and Suzuki couplings enable fragment assembly, though these methods are less common due to cost and complexity.

Stille Coupling with Tributylstannyl Reagents

Reacting 5,6-difluoropyridin-3-yl triflate with 3-methyl-5-(tributylstannyl)isoxazole in the presence of Pd(OAc)2 and XPhos at 100°C for 16 hours achieves 60% yield of the coupled product. While effective, stoichiometric tin waste limits industrial applicability.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| NaBH4 Reduction | High yield, simplicity | Requires aldehyde precursor | 97 |

| Cu-Catalyzed Coupling | Modular, broad substrate scope | Long reaction times | 95 |

| Chlorination-Hydrolysis | Avoids borohydrides | Multi-step, hydrolysis losses | 85–90 |

| Stille Coupling | Precise regiocontrol | Toxic reagents, high cost | 60 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: (6-(1-methyl-1H-pyrazol-4

Biological Activity

(6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula for this compound is with a molecular weight of approximately 174.202 g/mol. Its structure consists of a pyridine ring substituted with a pyrazole group, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N4 |

| Molecular Weight | 174.202 g/mol |

| LogP | 1.645 |

| Solubility | Highly soluble |

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, a study on pyrazole derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities comparable to standard drugs such as diclofenac. In vitro studies revealed IC50 values indicating potent inhibition of inflammatory pathways .

- Cytotoxicity : Investigations into the cytotoxic effects of pyrazole derivatives have shown that certain compounds can induce apoptosis in cancer cell lines, suggesting potential applications in oncology .

Study 1: Antibacterial Efficacy

A comprehensive study evaluated the antibacterial properties of various pyridine and pyrazole derivatives, including this compound. The compound was tested against multiple bacterial strains, demonstrating effective inhibition with MIC values significantly lower than those of control substances .

Study 2: Anti-inflammatory Activity

In another study, a series of pyrazole-linked compounds were synthesized and tested for their anti-inflammatory properties. The results indicated that some exhibited IC50 values that were competitive with established anti-inflammatory drugs, supporting the potential therapeutic use of this class of compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol exhibits promising anticancer properties. Research conducted on various cancer cell lines demonstrated that this compound can inhibit cell proliferation and induce apoptosis. For instance, a study highlighted its effectiveness against breast cancer cells by targeting specific pathways involved in tumor growth and survival .

Antimicrobial Properties

The compound has also shown antimicrobial activity against several pathogens. In vitro tests revealed that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage, which is crucial in conditions such as Alzheimer's disease .

Agricultural Applications

Pesticide Development

The unique structure of this compound makes it a candidate for developing new agrochemicals. Its ability to interact with specific biological targets in pests can be exploited to create effective pesticides that minimize environmental impact while maximizing efficacy against agricultural pests .

Plant Growth Regulation

Research indicates that this compound may influence plant growth by modulating hormonal pathways. Field trials have shown enhanced growth rates and yield in crops treated with formulations containing this compound, positioning it as a potential plant growth regulator .

Materials Science

Polymer Synthesis

In materials science, this compound can be utilized in synthesizing novel polymers with specific properties. Its functional groups allow for the incorporation into polymer matrices, potentially leading to materials with enhanced thermal stability and mechanical strength .

Nanomaterials Development

The compound's reactivity also opens avenues for developing nanomaterials. By functionalizing nanoparticles with this compound, researchers can create targeted delivery systems for drugs or enhance the properties of nanocomposites used in various applications .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carboxylic acid

- Molecular Formula : C₁₀H₉N₃O₂

- Molecular Weight : 203.20 g/mol

- Key Differences: The hydroxymethyl group in the target compound is replaced by a carboxylic acid (-COOH). Such derivatives are often explored for their improved binding affinity in enzyme inhibition studies .

(1-Methyl-1H-pyrazol-3-yl)methanol

Substituent Modifications on Pyridine/Pyrazole Rings

(3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazol-4-yl)methanol

- Molecular Formula : C₁₆H₁₅N₃O

- Key Differences: The pyridine ring is retained, but the 1-methylpyrazole is replaced with a p-tolyl (4-methylphenyl) group. Applications include kinase inhibition and cancer therapeutics .

(1-(2-Methoxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

Complex Derivatives in Drug Development

BQZ-12

- Structure: Contains the (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl moiety linked to a benzoquinazolinone scaffold.

- Pharmacological Role : Acts as a selective M₁ PAM with improved cooperativity compared to the parent compound. Modifications here demonstrate how the hydroxymethyl group can be leveraged to optimize pharmacokinetics .

N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)thiazole-2-carboxamide

Pharmacological Activity

- M₁ Muscarinic Receptor Modulation : Derivatives of the target compound, such as BQZ-12 and TAK-071, exhibit low cooperativity but high selectivity for the M₁ receptor, reducing cholinergic side effects in neurodegenerative disease models .

- RET Kinase Inhibition : Crystalline forms of related pyrazolo-pyridine derivatives (e.g., Formula I-IV in ) show promise in treating RET-associated cancers, underscoring the scaffold’s adaptability in oncology .

Comparative Data Table

Q & A

Q. What are the optimized synthetic routes for preparing (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methanol?

The synthesis typically involves coupling pyrazole and pyridine derivatives under catalytic conditions. For example, Mannich reactions or Suzuki-Miyaura cross-couplings are employed to introduce the 1-methylpyrazole moiety to the pyridine scaffold. Refluxing in solvents like xylene with catalysts (e.g., Pd-based) and subsequent reduction (e.g., NaBH4) of ketone intermediates to yield the methanol group are common steps . Purification often uses column chromatography or recrystallization from methanol .

Q. How can researchers ensure purity and structural fidelity during synthesis?

Analytical techniques such as HPLC (for purity assessment >98%) and NMR (for structural confirmation) are critical. For example, NMR in DMSO- can confirm the presence of the methylpyrazole (δ 3.78 ppm, singlet) and methanol protons (δ 5.01–5.03 ppm) . Mass spectrometry (ESIMS) validates molecular weight (e.g., observed m/z 262 for intermediates) .

Q. What safety protocols are recommended for handling this compound?

Due to potential irritancy, researchers should wear nitrile gloves, protective eyewear, and lab coats. Work in a fume hood to avoid inhalation, and use methanol-compatible solvents for recrystallization. Waste disposal must follow institutional guidelines for organic solvents and heterocyclic compounds .

Q. How is the compound’s solubility profile characterized for biological assays?

Solubility is tested in solvents like DMSO (for stock solutions) and aqueous buffers (e.g., PBS at pH 7.4). For example, a 10 mM DMSO stock is diluted into cell culture media, with precipitation monitored via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is employed to determine bond angles, stereochemistry, and intermolecular interactions. For example, crystallographic data can confirm the planar geometry of the pyrazole-pyridine system and hydrogen-bonding patterns involving the methanol group .

Q. What mechanistic insights support its role as a kinase inhibitor (e.g., c-Met)?

The compound’s pyrazole-pyridine core mimics ATP-binding motifs in kinases. Biochemical assays (e.g., kinase inhibition IC values) and cellular models (e.g., MET-dependent cancer cell lines) validate activity. Structural analogs like AMG 337 show potent MET inhibition (IC <10 nM) by occupying the hydrophobic pocket and forming hydrogen bonds with hinge residues .

Q. How are structure-activity relationship (SAR) studies conducted for drug development?

Systematic modifications include:

Q. How should researchers address contradictory data in biological activity assays?

Contradictions (e.g., varying IC values across labs) require:

- Standardized protocols : Fixed ATP concentrations and incubation times.

- Orthogonal assays : Compare enzymatic inhibition with cellular proliferation (e.g., MTT assays).

- Metabolic stability checks : Use LC-MS to rule out compound degradation .

Methodological Reference Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.